molecular formula C14H25NO5 B1142035 (R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid CAS No. 120963-86-2

(R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid

Cat. No. B1142035
M. Wt: 287.352
InChI Key:
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Description

The compound you mentioned is a complex organic molecule. The “(R,S)” notation refers to the absolute configuration of the chiral centers in the molecule . “A-N-Boc-amino” suggests the presence of a Boc-protected amino group. Boc (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines. “B-hydroxy-cyclohexanepropanic acid” suggests a cyclohexane ring with a hydroxy (OH) group and a propanoic acid group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclohexane ring, the introduction of the hydroxy and amino groups, and the protection of the amino group with Boc. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. Techniques such as X-ray diffraction analysis and NMR spectroscopy are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The Boc-amino group could undergo reactions typical of amines once deprotected. The hydroxy group might participate in reactions typical of alcohols. The propanoic acid group could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. Amino acids, for example, have distinct physical properties that influence protein formation and function .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage would be necessary to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical potential, future research might focus on improving its synthesis, studying its biological activity, or developing new analogs .

properties

IUPAC Name

(2R,3S)-3-cyclohexyl-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h9-11,16H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKGNBSMQYDZSC-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CCCCC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1CCCCC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,S)-A-N-Boc-amino-B-hydroxy-cyclohexanepropanic acid

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